molecular formula C21H19N5O4 B2587269 N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzamide CAS No. 899745-95-0

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzamide

Cat. No.: B2587269
CAS No.: 899745-95-0
M. Wt: 405.414
InChI Key: VTLJRGUBUQCPOO-UHFFFAOYSA-N
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Description

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a morpholinopyridazinyl group attached to a phenyl ring, which is further connected to a nitrobenzamide moiety. The presence of these functional groups endows the compound with distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the nucleophilic substitution reaction, where a morpholinopyridazine derivative reacts with a halogenated phenyl compound under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products

    Reduction: Amino derivative of the original compound

    Substitution: Nitro or halogenated derivatives

    Hydrolysis: Carboxylic acid and amine

Scientific Research Applications

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzamide has found applications in various scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The nitro group can also undergo bioreduction, generating reactive intermediates that can induce cellular damage.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-aminobenzamide
  • N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-chlorobenzamide
  • N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-methylbenzamide

Uniqueness

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzamide stands out due to the presence of the nitro group, which imparts unique electronic and steric properties. This makes it a versatile intermediate for further chemical modifications and enhances its potential biological activities compared to its analogs.

Properties

IUPAC Name

N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c27-21(17-3-1-2-4-19(17)26(28)29)22-16-7-5-15(6-8-16)18-9-10-20(24-23-18)25-11-13-30-14-12-25/h1-10H,11-14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLJRGUBUQCPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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